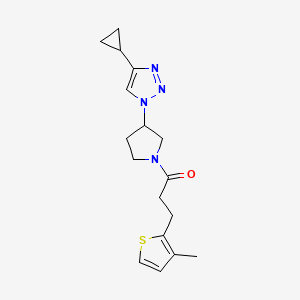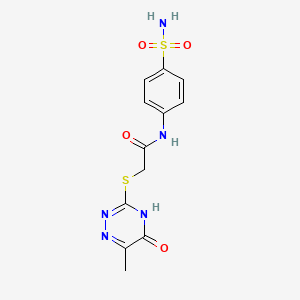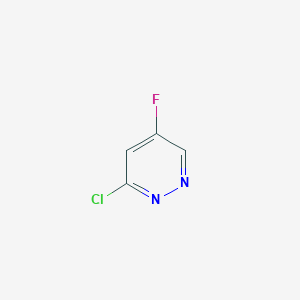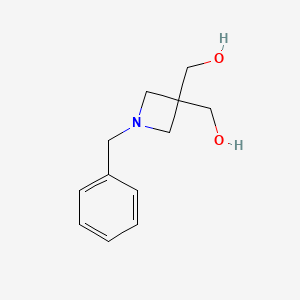
N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide typically involves asymmetric cyclopropanation of allylic alcohols or similar strategies to introduce cyclopropane moieties with desired substituents. For instance, White et al. (2009) synthesized stereodefined trisubstituted cyclopropanes bearing naphthyloxy, thiophenyl, and (N-methylamino)methyl groups through asymmetric cyclopropanation, highlighting a method that could be adapted for the synthesis of this compound (White et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of cyclopropane derivatives often involves crystallography to determine the arrangement of atoms within the molecule. For example, Özer et al. (2009) characterized N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a compound with some structural similarities, via X-ray diffraction, providing insight into the cyclohexane ring conformation and overall molecular geometry (Özer et al., 2009).
Chemical Reactions and Properties
Cyclopropane compounds, including those similar to this compound, participate in various chemical reactions. The study by McLaughlin et al. (2016) on the synthesis and characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its isomers, illustrates the reactivity of cyclopropane derivatives and their potential for forming bioisosteric replacements, indicating a versatile chemical behavior (McLaughlin et al., 2016).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline form are critical for understanding the behavior of chemical compounds in various conditions. The study by Sharma et al. (2016) on 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide demonstrates the importance of crystal structure analysis in determining the physical properties of cyclopropane derivatives (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of cyclopropane derivatives can be explored through studies on their reactivity, stability, and interaction with other molecules. For instance, Xie et al. (2019) investigated the [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea, highlighting the chemical versatility and reactivity of cyclopropane compounds in synthetic applications (Xie et al., 2019).
Mechanism of Action
Target of action
Many thiophene derivatives are known to have biological activity and can interact with various targets in the body .
Mode of action
Without specific information on this compound, it’s hard to determine its exact mode of action. Thiophene derivatives are known to interact with various biological targets, influencing their function .
Biochemical pathways
Thiophene derivatives can affect a variety of biochemical pathways depending on their specific structure and the biological target they interact with .
Result of action
Thiophene derivatives can have a variety of effects at the molecular and cellular level, depending on their specific structure and the biological target they interact with .
properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c15-13(9-3-4-9)14-12(10-5-7-16-8-10)11-2-1-6-17-11/h1-2,5-9,12H,3-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESXTCBERDIIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2493612.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2493613.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2493614.png)
![(1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide](/img/structure/B2493616.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2493617.png)
![6,7-dimethoxy-N-(2-methoxyethyl)-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2493620.png)


![N-(4-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2493628.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2493631.png)
![2-(2,4'-dioxo-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2493632.png)
